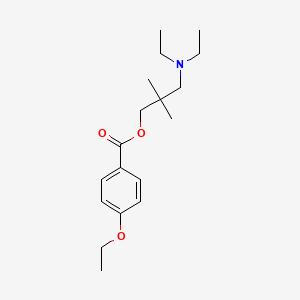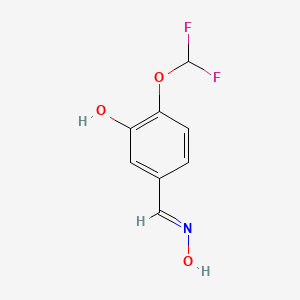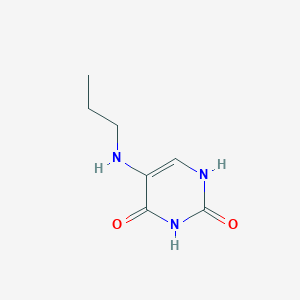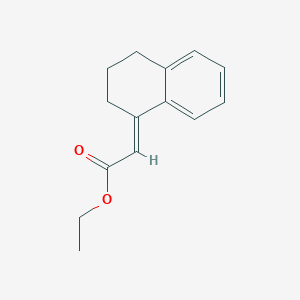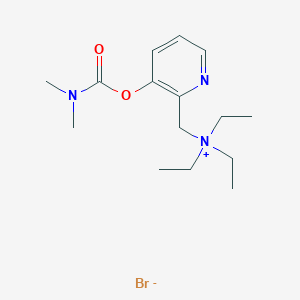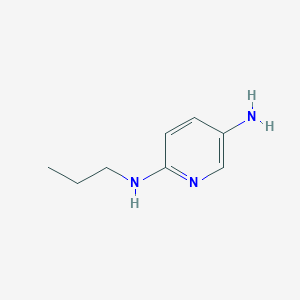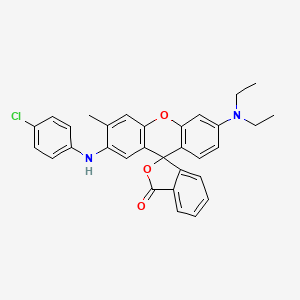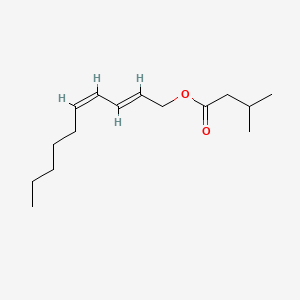
(2E,4Z)-Deca-2,4-dienyl isovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4Z)-Deca-2,4-dienyl isovalerate is an organic compound characterized by its unique structure, which includes a deca-2,4-dienyl chain and an isovalerate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-Deca-2,4-dienyl isovalerate typically involves the esterification of (2E,4Z)-deca-2,4-dienoic acid with isovaleric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4Z)-Deca-2,4-dienyl isovalerate can undergo various chemical reactions, including:
Oxidation: The double bonds in the deca-2,4-dienyl chain can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form the corresponding saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated esters
Substitution: Amino esters, alkoxy esters
Applications De Recherche Scientifique
(2E,4Z)-Deca-2,4-dienyl isovalerate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to lipid metabolism and enzyme activity.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (2E,4Z)-Deca-2,4-dienyl isovalerate involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. The compound can modulate enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can lead to changes in metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,4E)-Deca-2,4-dienyl isovalerate: Similar structure but with different geometric isomerism.
(2E,4Z)-Deca-2,4-dienyl acetate: Similar structure but with an acetate ester group instead of an isovalerate group.
Uniqueness
(2E,4Z)-Deca-2,4-dienyl isovalerate is unique due to its specific geometric configuration and the presence of the isovalerate ester group. This combination of features gives it distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
56699-32-2 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
[(2E,4Z)-deca-2,4-dienyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-4-5-6-7-8-9-10-11-12-17-15(16)13-14(2)3/h8-11,14H,4-7,12-13H2,1-3H3/b9-8-,11-10+ |
Clé InChI |
BFONWEJKMSLMCY-QNRZBPGKSA-N |
SMILES isomérique |
CCCCC/C=C\C=C\COC(=O)CC(C)C |
SMILES canonique |
CCCCCC=CC=CCOC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


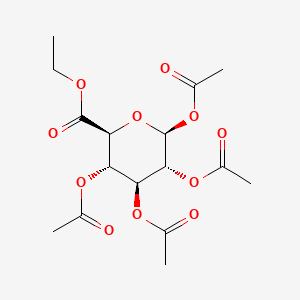
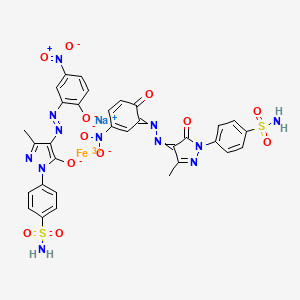
![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
